molecular formula C13H14N2O3 B2535762 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile CAS No. 339278-30-7

3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile

Cat. No.: B2535762
CAS No.: 339278-30-7
M. Wt: 246.266
InChI Key: FTRUASFTLSXRTJ-KWWZHBJFSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylpropanoic acid
  • 3,4-Dimethoxyphenylacetaldehyde

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile is unique due to its combination of a dimethoxyphenyl group with an acrylonitrile moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-16-12-5-4-10(7-13(12)17-2)6-11(8-14)9-15-18-3/h4-7,9H,1-3H3/b11-6+,15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRUASFTLSXRTJ-KWWZHBJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C=NOC)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C=N/OC)\C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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